PROTAC BET結合部分1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC BET結合部分 1は、高親和性BET阻害剤の合成に使用される重要な中間体です。BRD2、BRD3、BRD4、BRDTを含むBETタンパク質は、遺伝子転写の調節において重要な役割を果たすエピジェネティックな「リーダー」です。PROTACまたはプロテオリシス標的キメラは、ユビキチン-プロテアソーム系を利用して標的タンパク質を分解するように設計されたヘテロ二機能性分子です。 この技術は、近年、新しい治療パラダイムとして台頭しています .

科学的研究の応用

PROTAC BET-binding moiety 1 has a wide range of scientific research applications. In chemistry, it is used to study the degradation of BET proteins and their role in gene transcription. In biology, it is used to investigate the regulation of gene expression and the role of BET proteins in various cellular processes. In medicine, PROTAC BET-binding moiety 1 is being explored as a potential therapeutic agent for the treatment of cancer and other diseases. In industry, it is used in the development of new drugs and therapeutic strategies .

準備方法

合成経路と反応条件: PROTAC BET結合部分 1の合成には、標的タンパク質結合部分、リンカー、およびE3ユビキチンリガーゼ結合部分の調製を含むいくつかのステップが含まれます。 合成経路は通常、クリックケミストリーの使用を含み、これにより、生理的条件に近い条件下で、さまざまな成分を効率的かつ選択的に組み立てることができます .

工業生産方法: PROTAC BET結合部分 1の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、長期間の安定性のために-20℃で固体として保管されます .

化学反応の分析

反応の種類: PROTAC BET結合部分 1は、置換反応やクリックケミストリー反応など、さまざまな化学反応を起こします。 クリックケミストリー、特に銅触媒アザイド-アルキン環状付加(CuAAC)は、PROTAC分子のさまざまな成分を組み立てるために一般的に使用されます .

一般的な試薬と条件: PROTAC BET結合部分 1の合成に使用される一般的な試薬には、アザイド、アルキン、銅触媒などがあります。 反応は通常、官能基の完全性を維持するために穏やかな条件下で行われます .

主要な生成物: これらの反応から生成される主な生成物は、完全に組み立てられたPROTAC分子であり、これにはBET結合部分、リンカー、およびE3ユビキチンリガーゼ結合部分が含まれます .

科学研究への応用

PROTAC BET結合部分 1は、さまざまな科学研究への応用があります。化学では、BETタンパク質の分解とその遺伝子転写における役割を研究するために使用されます。生物学では、遺伝子発現の調節とさまざまな細胞プロセスにおけるBETタンパク質の役割を調査するために使用されます。医学では、PROTAC BET結合部分 1は、がんやその他の病気の治療のための潜在的な治療薬として研究されています。 産業では、新しい薬剤や治療戦略の開発に使用されています .

作用機序

PROTAC BET結合部分 1は、標的BETタンパク質とE3ユビキチンリガーゼとの三元複合体を形成することにより、その効果を発揮します。この複合体は、標的タンパク質のユビキチン化を促進し、その後のプロテアソームによる分解につながります。 BETタンパク質の分解は、遺伝子転写におけるこれらのタンパク質の役割を混乱させ、遺伝子発現と細胞プロセスを調節します .

類似の化合物との比較

類似の化合物: PROTAC BET結合部分 1に類似の化合物には、MZ1やARV-771など、BETタンパク質を標的とする他のPROTACが含まれます。 これらの化合物も、ユビキチン-プロテアソーム系を利用してBETタンパク質を分解します .

独自性: PROTAC BET結合部分 1は、BETタンパク質に対する高い親和性と、これらのタンパク質を選択的に分解する能力においてユニークです。 この選択性により、標的遺伝子発現の調節が可能になり、オフターゲット効果を最小限に抑えることができます。これは、治療的応用のための有望な候補となります .

類似化合物との比較

Similar Compounds: Similar compounds to PROTAC BET-binding moiety 1 include other PROTACs that target BET proteins, such as MZ1 and ARV-771. These compounds also utilize the ubiquitin-proteasome system to degrade BET proteins .

Uniqueness: PROTAC BET-binding moiety 1 is unique in its high affinity for BET proteins and its ability to selectively degrade these proteins. This selectivity allows for targeted modulation of gene expression with minimal off-target effects, making it a promising candidate for therapeutic applications .

特性

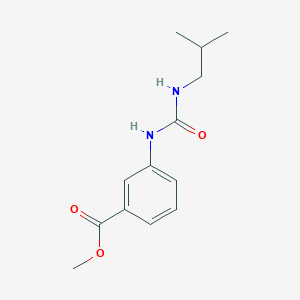

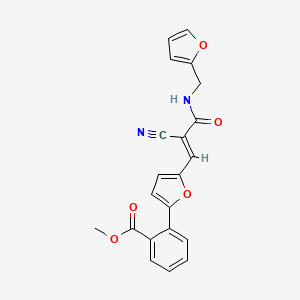

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSICVZUZCUHARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)

![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2556019.png)

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)

![1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2556022.png)

![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)

![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2556036.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2556037.png)

![8-(benzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)